N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide
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Overview
Description
This compound is a benzimidazole derivative with a complex structure. The core structure is a benzimidazole ring, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . This core is substituted with various functional groups, including a 4-methylbenzyl group and a 4-fluorobenzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the substituents add complexity and functionality to the molecule .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . Its empirical formula is C17H18N2, and it has a molecular weight of 250.34 .Scientific Research Applications
Photodynamic Therapy Application
One significant application of N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide derivatives is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups. These derivatives exhibited properties valuable for Type II photodynamic therapy mechanisms, potentially applicable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
In the realm of anticancer research, several studies have highlighted the significance of benzyl-substituted N-heterocyclic carbene complexes. For instance, a study by Patil et al. (2011) investigated novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes, demonstrating significant in vitro antibacterial activity and cytotoxicity against human renal-cancer cell line Caki-1 (Patil et al., 2011). Another study by Yang et al. (2019) synthesized novel trimethoxyphenyl-derived chalcone-benzimidazolium salts, showing potent anticancer activity in vitro against various human tumor cell lines (Yang et al., 2019).
Antimicrobial Applications
In the field of antimicrobial research, compounds like fluoro-benzimidazole derivatives, including this compound, have shown promise. Çevik et al. (2017) synthesized new fluoro-benzimidazole derivatives demonstrating high inhibitory activity against various gastrointestinal pathogens (Çevik et al., 2017).
Antiviral Applications
Regarding antiviral applications, Golankiewicz et al. (1995) explored the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds, exhibiting inhibitory effects against ortho- and paramyxoviruses (Golankiewicz et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-15-4-6-18(7-5-15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPBBDGHWAALTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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